molecular formula C12H8N2O2S B2922169 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid CAS No. 2138194-20-2

6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid

Cat. No.: B2922169
CAS No.: 2138194-20-2
M. Wt: 244.27
InChI Key: NOCLCBFMKGISAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid is a heterocyclic compound that features both an indole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
  • 1-(2-Thiazol-5-yl)-1H-indole-2-carboxylic acid
  • 2-(1,3-Thiazol-4-yl)acetic acid

Comparison: 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)11-4-8-2-1-7(3-10(8)14-11)9-5-13-17-6-9/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCLCBFMKGISAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSN=C3)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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